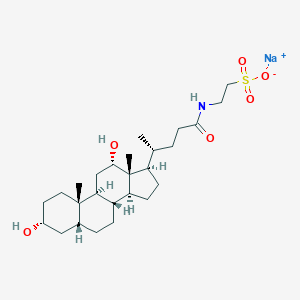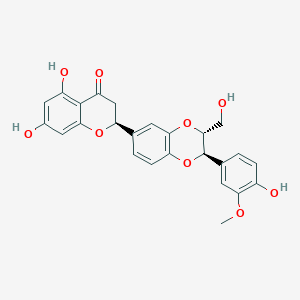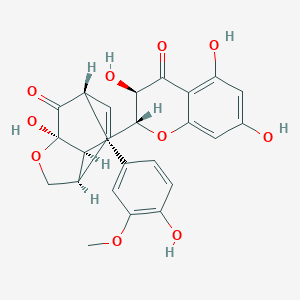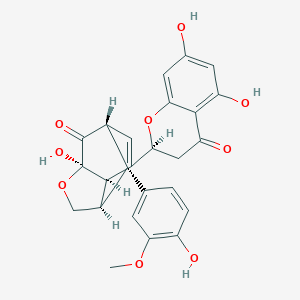
Sel de sodium de l'acide taurodésoxycholique
Vue d'ensemble
Description
Taurodeoxycholic acid is a bile acid, specifically a conjugate of deoxycholic acid with taurine. It is a closely related isomer of taurochenodeoxycholic acid and tauroursodeoxycholic acid, sharing the same molecular formula and molecular weight . This compound plays a significant role in the emulsification of lipids, aiding in the digestion and absorption of dietary fats.
Applications De Recherche Scientifique
Taurodeoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Plays a role in studying lipid metabolism and bile acid pathways.
Mécanisme D'action
Taurodeoxycholic acid exerts its effects through several mechanisms:
Anti-apoptotic Effects: Inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.
ER Stress Reduction: Reduces endoplasmic reticulum-mediated stress by decreasing caspase 12 activity and calcium efflux from the endoplasmic reticulum.
Cholesterol Regulation: Reduces the absorption of cholesterol in the small intestine, thereby lowering the body’s cholesterol content.
Similar Compounds:
- Taurochenodeoxycholic Acid
- Tauroursodeoxycholic Acid
- Taurocholic Acid
Comparison: Taurodeoxycholic acid is unique due to its specific conjugation with taurine and its distinct molecular structure. While taurochenodeoxycholic acid and tauroursodeoxycholic acid share the same molecular formula and weight, they differ in their hydroxyl group positions and biological activities. Taurocholic acid, on the other hand, has a different bile acid conjugate and exhibits different physiological functions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Taurodeoxycholic acid sodium salt plays a significant role in biochemical reactions. It is useful for the solubilization of lipids and membrane-bound proteins . It interacts with various biomolecules, including enzymes and proteins, and these interactions are crucial for its function . For instance, it has been demonstrated to stimulate chloride ion secretion through calcium-activated chloride ion channels and cystic fibrosis transmembrane conductance regulator (CFTR) in Calu-3 airway epithelial cell monolayers .
Cellular Effects
Taurodeoxycholic acid sodium salt exerts various effects on different types of cells and cellular processes. It influences cell function by regulating and inhibiting the apoptotic cascade, reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins . It also has the potential to resolve endoplasmic reticulum (ER) stress in intestinal epithelial cells .
Molecular Mechanism
The molecular mechanism of action of Taurodeoxycholic acid sodium salt involves modulation of endoplasmic reticulum (ER) stress and mitochondrial dysfunction pathways . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Taurodeoxycholic acid sodium salt vary with different dosages in animal models. It has shown important anti-apoptotic and neuroprotective activities in animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Taurodeoxycholic acid can be synthesized through the conjugation of deoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with taurine under controlled conditions to form the amide bond.
Industrial Production Methods: Industrial production of taurodeoxycholic acid often involves microbial fermentation processes. Engineered strains of Escherichia coli can be used to produce taurodeoxycholic acid through optimized fermentation conditions. This method is environmentally friendly and allows for large-scale production .
Types of Reactions:
Oxidation: Taurodeoxycholic acid can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: Substitution reactions can take place at various positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives with altered hydroxyl groups.
Reduction Products: Reduced derivatives with modified carbonyl groups.
Substitution Products: Substituted derivatives with different functional groups.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Taurodeoxycholic acid sodium salt can be achieved through a multi-step reaction process starting from cholic acid.", "Starting Materials": [ "Cholic acid", "Taurine", "Sodium hydroxide", "Sodium chloride", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of cholic acid by reacting it with methanol and hydrochloric acid to form methyl cholate.", "Step 2: Reduction of the 7-keto group of methyl cholate to form 7α-hydroxymethyl cholate using sodium borohydride as a reducing agent.", "Step 3: Amidation of the 7α-hydroxymethyl cholate with taurine in the presence of sodium bicarbonate to form taurocholic acid.", "Step 4: Dehydration of taurocholic acid to form taurodeoxycholic acid using acetone as a dehydrating agent.", "Step 5: Neutralization of taurodeoxycholic acid with sodium hydroxide to form Taurodeoxycholic acid sodium salt.", "Step 6: Purification of the final product by recrystallization using a mixture of ethanol and diethyl ether as a solvent, followed by drying with sodium sulfate." ] } | |
Numéro CAS |
1180-95-6 |
Formule moléculaire |
C26H44NNaO6S |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
sodium;2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+;/m0./s1 |
Clé InChI |
YXHRQQJFKOHLAP-FONCZFQMSA-M |
SMILES isomérique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
melting_point |
204 - 208 °C |
Autres numéros CAS |
1180-95-6 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Solubilité |
41 mg/mL |
Synonymes |
Acid, Taurodeoxycholic Deoxycholate, Taurine Deoxycholyltaurine Sodium Taurodeoxycholate Taurine Deoxycholate Taurodeoxycholate Taurodeoxycholate, Sodium Taurodeoxycholic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Taurodeoxycholic acid sodium salt be used to modify graphene nanosheets for electrochemical applications?
A2: Yes, research demonstrates that Taurodeoxycholic acid sodium salt can functionalize graphene nanosheets. The "facial amphiphilic" structure of Taurodeoxycholic acid sodium salt enhances the dispersibility of the resulting composite (G-bile salts) in water. These G-bile salts can then be decorated with palladium nanoparticles to create effective electrochemical catalysts for reactions like formic acid oxidation. []
Q2: How can micellar electrokinetic capillary chromatography (MECC) be used to analyze Taurodeoxycholic acid sodium salt in complex mixtures?
A4: MECC proves to be a valuable technique for separating and quantifying Taurodeoxycholic acid sodium salt in mixtures containing other bile salts, like silymarin. By utilizing a specific buffer solution containing disodium tetraborate, Taurodeoxycholic acid sodium salt, and β-cyclodextrin, researchers achieved efficient separation. This method allows for accurate analysis of Taurodeoxycholic acid sodium salt in pharmaceutical preparations and herbal extracts. []
Q3: What is the impact of intestinal Hypoxia-inducible factor 1-alpha (HIF-1α) on bile acid profiles, including Taurodeoxycholic acid sodium salt, during cholestasis-induced liver injury?
A5: Research utilizing mice models with intestinal epithelial cell-specific deletion of Hif1a (Hif1aVKO) revealed a connection between intestinal HIF-1α signaling and bile acid metabolism during cholestasis. Compared to control mice, Hif1aVKO mice exhibited altered bile acid profiles in the liver, notably higher levels of Taurodeoxycholic acid sodium salt. These findings highlight the role of intestinal HIF-1α in regulating hepatic energy metabolism and bile acid composition during cholestasis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[10]-Shogaol](/img/structure/B192378.png)





